(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
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Overview
Description
(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is a complex organic compound characterized by its unique structure, which includes a pyrano and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano and oxazepine derivatives, such as:
- 4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
- 4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine derivatives with different substituents
Uniqueness
(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is unique due to its specific stereochemistry and the presence of both pyrano and oxazepine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
57492-54-3 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(5aS,9aR)-4-phenyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13(7-3-1)15-8-10-17-14-12(11-15)5-4-9-16-14/h1-3,6-7,12,14H,4-5,8-11H2/t12-,14+/m0/s1 |
InChI Key |
VOVZBMUIRLHSTF-GXTWGEPZSA-N |
Isomeric SMILES |
C1C[C@H]2CN(CCO[C@H]2OC1)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CCOC2OC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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